molecular formula C23H16N6O2 B10877041 4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile

4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile

Cat. No.: B10877041
M. Wt: 408.4 g/mol
InChI Key: ALQADCUALFXDCR-MFKUBSTISA-N
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Description

4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Diphenyl Group: The diphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Hydrazone: The hydrazone linkage is formed by reacting the pyrazole derivative with an appropriate aldehyde or ketone.

    Nitration: The nitration of the benzonitrile moiety is achieved using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole Derivatives: These compounds share the pyrazole ring and diphenyl groups but may lack the nitro and benzonitrile moieties.

    Hydrazone Derivatives: Compounds with similar hydrazone linkages but different aromatic substituents.

Uniqueness

4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C23H16N6O2

Molecular Weight

408.4 g/mol

IUPAC Name

4-[(2E)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitrobenzonitrile

InChI

InChI=1S/C23H16N6O2/c24-14-17-11-12-21(22(13-17)29(30)31)26-25-15-19-16-28(20-9-5-2-6-10-20)27-23(19)18-7-3-1-4-8-18/h1-13,15-16,26H/b25-15+

InChI Key

ALQADCUALFXDCR-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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